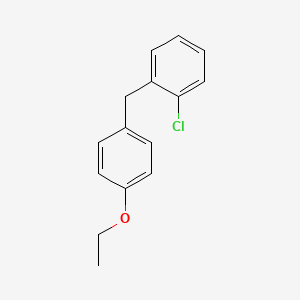

1-chloro-2-(4-ethoxybenzyl)benzene

CAS No.: 1662702-90-0

Cat. No.: VC7874545

Molecular Formula: C15H15ClO

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1662702-90-0 |

|---|---|

| Molecular Formula | C15H15ClO |

| Molecular Weight | 246.73 g/mol |

| IUPAC Name | 1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |

| Standard InChI | InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3 |

| Standard InChI Key | KETHSKCEXFAVNR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Chloro-2-(4-ethoxybenzyl)benzene features a central benzene ring with two substituents:

-

Chlorine atom at the 1-position, imparting electrophilic reactivity.

-

4-Ethoxybenzyl group at the 2-position, consisting of a benzyl moiety with an ethoxy (–OCH₂CH₃) group at the para position .

The ethoxy group enhances lipophilicity (LogP ≈ 4.2), while the chlorine atom contributes to molecular polarity (PSA = 9.23 Ų) .

Physical Properties

Table 1 compares inferred properties of 1-chloro-2-(4-ethoxybenzyl)benzene with its halogenated derivatives:

The reduced molecular weight relative to bromo/iodo derivatives correlates with lower density and vapor pressure (estimated 0.02 mmHg at 25°C) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-2-(4-ethoxybenzyl)benzene mirrors methods developed for its brominated analogue :

Step 1: Friedel-Crafts Acylation

2-Chlorobenzoic acid reacts with phenetole (4-ethoxyphenylmethanol) in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃) to form 2-chloro-4′-ethoxybenzophenone .

Step 2: Ketone Reduction

The benzophenone intermediate undergoes reduction using triethylsilane (Et₃SiH) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target compound .

Critical Optimization

-

Solvent Selection: Avoiding acetonitrile prevents nucleophilic side reactions (e.g., impurity formation via nitrile addition) .

-

Temperature Control: Maintaining 0–5°C during AlCl₃ addition minimizes decomposition .

Industrial-Scale Production

A patented one-pot process achieves 85–90% yield by integrating acylation and reduction without intermediate isolation :

-

Reaction: 2-Chlorobenzoic acid (2.0 g), phenetole (1.1 mL), and AlCl₃ (2.3 g) in DCM (20 mL) at 0–5°C for 2 hours.

-

Reduction: Addition of Et₃SiH (3.4 mL) at 20–25°C for 36 hours.

-

Workup: Washing with NaHCO₃ (8%) and concentration under vacuum .

Pharmaceutical Applications

Structure-Activity Relationships (SAR)

-

Chlorine Substituent: Enhances metabolic stability by blocking cytochrome P450 oxidation.

-

Ethoxy Group: Improves membrane permeability via increased lipophilicity .

Recent Advances and Future Directions

Green Chemistry Initiatives

Recent efforts focus on replacing DCM with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding derivative synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume